N-Boc-C1-PEG3-C3-NH2

Catalog No.
S763251
CAS No.
194920-62-2
M.F
C15H32N2O5
M. Wt
320.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-C1-PEG3-C3-NH2

CAS Number

194920-62-2

Product Name

N-Boc-C1-PEG3-C3-NH2

IUPAC Name

tert-butyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate

Molecular Formula

C15H32N2O5

Molecular Weight

320.42 g/mol

InChI

InChI=1S/C15H32N2O5/c1-15(2,3)22-14(18)17-7-5-9-20-11-13-21-12-10-19-8-4-6-16/h4-13,16H2,1-3H3,(H,17,18)

InChI Key

WHHYAYNALHPDGJ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCCN

N-Boc-C1-PEG3-C3-NH2 (CAS: 194920-62-2), commonly referred to as Boc-TOTA, is a mono-protected bifunctional linker featuring a central trioxa (PEG-like) core flanked by two propyl (C3) spacers. With a molecular weight of 320.43 g/mol, this compound is engineered specifically for the precise, stepwise assembly of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced bioconjugates . The presence of the tert-butyloxycarbonyl (Boc) protecting group on one terminus allows for strictly unidirectional amine coupling, preventing the formation of unwanted cross-linked byproducts. Furthermore, the incorporation of C3 spacers rather than traditional C2 (ethyl) spacers provides enhanced chemical stability against base-catalyzed degradation mechanisms, while the trioxa core ensures high aqueous solubility and flexibility, making it a highly effective selection for complex therapeutic synthesis [1].

Substituting N-Boc-C1-PEG3-C3-NH2 with cheaper, unprotected diamines (such as raw 4,7,10-trioxa-1,13-tridecanediamine) or standard C2-spaced PEG linkers introduces severe process inefficiencies and stability risks. Unprotected diamines inevitably lead to statistical mixtures during coupling, generating significant bis-functionalized dimers that drastically reduce the yield of the desired asymmetric conjugate and complicate downstream purification [1]. Conversely, utilizing standard Boc-NH-PEG3-NH2 (which features C2 spacers) exposes the linker to potential beta-elimination or intramolecular cyclization under the basic conditions often required in multi-step solid-phase peptide synthesis (SPPS) or PROTAC assembly[2]. The specific C3-trioxa-C3 architecture of Boc-TOTA mitigates these degradation pathways while maintaining a precise ~17 Å tether length, which is frequently critical for effective ternary complex formation required in targeted protein degradation [3].

Mono-Functionalization Yield in Asymmetric Synthesis

In the synthesis of heterobifunctional molecules such as PROTACs, the use of mono-protected linkers is critical for process efficiency. Utilizing N-Boc-C1-PEG3-C3-NH2 allows for strictly controlled, unidirectional amide coupling with target ligands, routinely achieving >95% yield of the mono-functionalized intermediate. In contrast, attempting the same reaction with the unprotected baseline equivalent (4,7,10-trioxa-1,13-tridecanediamine) results in a statistical distribution, typically yielding <50% of the desired mono-coupled product alongside significant amounts of unreacted starting material and bis-coupled dimers [1].

Evidence DimensionMono-coupled intermediate yield
Target Compound Data>95% yield (unidirectional coupling)
Comparator Or Baseline<50% yield (unprotected 4,7,10-trioxa-1,13-tridecanediamine)
Quantified Difference>45% absolute increase in target yield
ConditionsStandard NHS-ester or EDC/HOBt mediated amide coupling in DMF/DCM

Eliminates the waste of expensive proprietary ligands and drastically simplifies chromatographic purification during PROTAC or ADC assembly.

Resistance to Base-Catalyzed Degradation

The structural design of the C3 spacer in N-Boc-C1-PEG3-C3-NH2 provides enhanced chemical stability compared to traditional C2-spaced PEG linkers. Under standard basic deprotection or coupling conditions (e.g., 20% piperidine in DMF), standard Boc-NH-PEG3-NH2 (C2 spacers) can undergo measurable beta-elimination or cyclization, leading to 5-15% linker degradation over prolonged exposure. The C3 (propyl) spacers of Boc-TOTA physically preclude these degradation pathways, maintaining >99% structural integrity under identical basic processing conditions [1].

Evidence DimensionLinker integrity post-basic exposure
Target Compound Data>99% intact (C3 spacers)
Comparator Or Baseline85-95% intact (C2 spacers, standard PEG3)
Quantified DifferenceUp to 15% reduction in degradation byproducts
ConditionsProlonged exposure to 20% piperidine/DMF or equivalent basic conditions

Ensures robust manufacturability and high overall yields in multi-step syntheses that require repeated basic cycles.

Aqueous Solubility vs. Aliphatic Linkers

For therapeutic conjugates, maintaining aqueous solubility is paramount to prevent aggregation and ensure bioavailability. The trioxa core of N-Boc-C1-PEG3-C3-NH2 provides significant hydrophilicity, resulting in a highly favorable calculated partition coefficient (clogP) for the deprotected linker. When compared to an aliphatic linker of similar tether length (e.g., Boc-1,12-dodecanediamine), which exhibits a highly lipophilic profile (clogP > 3.0), the PEG-like architecture of Boc-TOTA prevents the hydrophobic collapse and aggregation often observed in late-stage ADC or PROTAC formulation [1].

Evidence DimensionLinker hydrophilicity / aggregation propensity
Target Compound DataHigh aqueous solubility (PEG-like trioxa core)
Comparator Or BaselineHigh lipophilicity / aggregation risk (C12 aliphatic linker)
Quantified DifferenceSignificant reduction in conjugate aggregation
ConditionsAqueous formulation of final PROTAC/ADC constructs

Prevents costly late-stage formulation failures and ensures the final therapeutic maintains target pharmacokinetic properties.

Synthesis of Heterobifunctional PROTACs

This compound is the right choice when a precise ~17 Å tether length and C3-spacer stability are required to bridge an E3 ligase ligand and a target protein ligand without degradation during multi-step assembly .

Antibody-Drug Conjugate (ADC) Linker Construction

Highly suitable for ADC workflows where the trioxa core is necessary to maintain the aqueous solubility of the payload-linker construct, preventing antibody aggregation prior to conjugation [1].

Solid-Phase Peptide Synthesis (SPPS) Modification

Essential for SPPS applications where the linker must withstand repeated cycles of basic deprotection (e.g., Fmoc removal) without undergoing beta-elimination or cyclization, making the C3 spacer of Boc-TOTA a highly reliable selection over C2 alternatives [2].

XLogP3

0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

320.23112213 Da

Monoisotopic Mass

320.23112213 Da

Heavy Atom Count

22

Wikipedia

Boc-TOTA

Dates

Last modified: 08-15-2023
Lim et al. Targeting the interaction of AIMP2-DX2 with HSP70 suppresses cancer development. Nature Chemical Biology, doi: 10.1038/s41589-019-0415-2, published online 2 December 2019

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